5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, with the CAS number 2248321-40-4, is an organic compound characterized by a bicyclic structure that incorporates an oxygen atom within the ring system. Its molecular formula is C9H14O, and it has a molecular weight of approximately 170.21 g/mol. The compound features a carboxylic acid functional group (-COOH), which contributes to its chemical reactivity and potential biological activity. The bicyclic structure is notable for its unique spatial arrangement, which can influence both its chemical behavior and interactions with biological systems .
5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid (5-MBOH) is a bicyclic organic compound synthesized through various methods, including Diels-Alder reactions and enzymatic transformations. [, ] Researchers have characterized its physical and chemical properties using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [, ]
Here are some examples of ongoing scientific research on 5-MBOH and its derivatives:
The presence of the bicyclic structure may also allow for unique rearrangements or cycloadditions that are not typical for linear compounds.
Further studies are necessary to elucidate specific biological effects and mechanisms of action for this compound.
5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid can be synthesized through several methods:
Specific protocols and reaction conditions would depend on the desired yield and purity of the final product .
The applications of 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid may include:
Further exploration into its properties may reveal additional applications in materials science or agrochemicals.
Interaction studies involving 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid are essential to understand its potential biological effects and mechanisms of action. These studies typically involve:
Such studies would provide insights into its therapeutic potential and safety profile.
Several compounds share structural similarities with 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Methyl-6-thiabicyclo[3.2.1]octane | Bicyclic with sulfur | Contains sulfur instead of oxygen |
| 7-Oxo-6-oxa-bicyclo[3,2,1]octane-2-carboxylic acid | Bicyclic with ketone | Contains a ketone functional group |
| Bicyclo[3.3.0]octane derivatives | Bicyclic | Different ring size and functional groups |
Each of these compounds exhibits distinct properties due to variations in their functional groups or ring structures, highlighting the uniqueness of 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid within this class of compounds .
The oxabicyclo[3.2.1]octane core structure provides significant thermodynamic stability due to its rigid bicyclic framework. The presence of the oxygen bridge creates a constrained seven-membered ring system that limits conformational flexibility, thereby contributing to the overall molecular stability [4] [5]. The bicyclic nature of this compound restricts rotational freedom around the bridgehead positions, which is characteristic of bridged systems and enhances thermodynamic stability compared to monocyclic analogs.
Computational studies on related bicyclic compounds suggest that the incorporation of heteroatoms, particularly oxygen, into the bridge position can affect the electronic distribution and subsequently influence the thermodynamic properties [6] [7]. The electron-donating nature of the oxygen atom in the bridge position may stabilize certain conformations while destabilizing others through orbital interactions.
The kinetic reactivity of 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid is primarily governed by the carboxylic acid functional group and the strain inherent in the bicyclic system. The carboxylic acid group at the 1-position is positioned at a bridgehead carbon, which significantly affects its reactivity compared to carboxylic acids in less constrained systems [8] [9].
The bridgehead position prevents typical substitution reactions that might occur at secondary or tertiary carbons, as the geometry constraints make backside attack by nucleophiles sterically unfavorable [10]. This results in enhanced stability towards nucleophilic substitution reactions but may increase susceptibility to elimination or rearrangement processes under harsh conditions.
Table 1: Thermodynamic Stability Parameters for Related Bicyclic Compounds
| Compound Type | Thermal Decomposition Temp (°C) | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Oxabicyclo[3.2.1]octane derivatives | 315-390 | 25-35 | [11] [12] |
| Bicyclo[3.2.1]octane analogs | 280-320 | 30-40 | [13] [14] |
| General bicyclic carboxylic acids | 250-350 | 28-45 | [8] [15] |
The solubility profile of 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid is influenced by both its bicyclic structure and the polar carboxylic acid functionality. The compound is reported to be an oil at room temperature, indicating relatively low crystalline stability and suggesting moderate to good solubility in organic solvents [2] [3].
The presence of the oxygen heteroatom in the bicyclic framework enhances solubility in polar aprotic solvents compared to all-carbon bicyclic analogs. The oxygen bridge can participate in hydrogen bonding interactions with protic solvents, while the carboxylic acid group provides additional sites for intermolecular hydrogen bonding [16] [17].
Related bicyclic compounds demonstrate significant improvements in aqueous solubility when heteroatoms are incorporated into the ring system. For example, studies on spirocyclic and bicyclic 8-nitrobenzothiazinones showed that compound modifications leading to disrupted molecular planarity resulted in solubility improvements of up to 1600-fold compared to planar analogs [16].
Based on structural analogs, the compound is expected to exhibit moderate lipophilicity. Related oxabicyclic carboxylic acids show XLogP3-AA values ranging from 0.5 to 0.8, suggesting favorable partition behavior for biological applications [18] [19]. The methyl substitution at the 5-position likely increases the lipophilic character compared to the unsubstituted parent compound.
Table 2: Estimated Solubility Parameters
| Solvent Type | Expected Solubility | Basis |
|---|---|---|
| Water | Low to moderate | Carboxylic acid group provides some polarity |
| Methanol/Ethanol | Good | Hydrogen bonding capability |
| Dichloromethane | Excellent | Moderate polarity, good for oils |
| Hexane | Poor | Limited polar interactions |
| DMSO | Excellent | Strong hydrogen bond acceptor |
While specific experimental pKa data for 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid are not available in the current literature, computational and structural analog approaches provide reasonable estimates. Carboxylic acids typically exhibit pKa values between 3 and 5, with structural factors significantly influencing the exact value [20] [21] [22].
The bicyclic nature and bridgehead position of the carboxylic acid group in this compound are expected to influence the pKa through both electronic and steric effects. Bridgehead carboxylic acids often show slightly elevated pKa values compared to their acyclic counterparts due to the geometric constraints that affect solvation and stabilization of the conjugate base [23] [24].
The oxygen heteroatom in the bicyclic system can influence the acid strength through inductive effects. Oxygen, being more electronegative than carbon, can withdraw electron density from the carboxylic carbon, potentially lowering the pKa. However, this effect may be attenuated by the distance and through-bond connectivity [25] [22].
The methyl substitution at the 5-position introduces electron-donating effects that could slightly increase the pKa by destabilizing the carboxylate anion. Computational studies on substituted carboxylic acids indicate that alkyl substituents generally increase pKa values by 0.1-0.3 units per alkyl group [21] [24].
Table 3: Estimated pKa Values and Influencing Factors
| Structural Feature | Effect on pKa | Magnitude | Reference Basis |
|---|---|---|---|
| Bridgehead position | Increase | +0.2 to +0.5 | [23] [10] |
| Oxygen bridge | Decrease | -0.1 to -0.3 | [25] [22] |
| Methyl substitution | Increase | +0.1 to +0.2 | [21] [24] |
| Estimated pKa Range | 4.0 to 4.7 | Combined effects | Literature analogs |
The thermal behavior of 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid is expected to be influenced by its bicyclic structure and the presence of multiple functional groups. Related oxabicyclic compounds demonstrate varying thermal stabilities depending on the specific ring fusion patterns and substituents [26] [11] [12].
Bicyclic energetic materials with similar structural features show thermal decomposition temperatures ranging from 315°C to 390°C, indicating substantial thermal stability [11] [12]. The rigid bicyclic framework restricts molecular motion and reduces the entropy of activation for decomposition processes, contributing to enhanced thermal stability.
As an oil at room temperature, 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid likely exhibits a glass transition rather than a distinct melting point [2] [3]. This behavior is common among bridged bicyclic compounds where the rigid structure prevents efficient crystal packing.
The phase behavior is significantly influenced by intermolecular hydrogen bonding through the carboxylic acid groups. Differential scanning calorimetry studies on related compounds show that hydrogen bonding can lead to complex thermal transitions, including multiple endothermic and exothermic events corresponding to different phases or conformational changes [26] [14].
Based on studies of related bicyclic carboxylic acids, thermal decomposition likely proceeds through multiple pathways including decarboxylation, ring-opening reactions, and rearrangement processes [15] [9]. The oxabicyclic framework may undergo retro-cycloaddition reactions at elevated temperatures, as observed in related systems [14].
Table 4: Predicted Thermal Properties
| Property | Estimated Value | Basis |
|---|---|---|
| Glass Transition Temperature | -20 to 0°C | Oil state at RT |
| Thermal Decomposition Onset | 250-300°C | Bicyclic carboxylic acid analogs |
| Major Decomposition Peak | 280-320°C | Literature precedent |
| Activation Energy for Decomposition | 25-35 kcal/mol | Related bicyclic compounds |